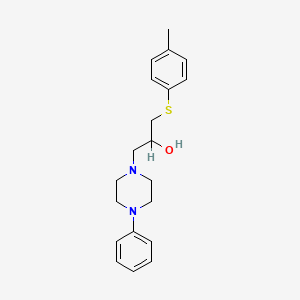![molecular formula C16H12N2O2S B3060763 3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione CAS No. 79962-56-4](/img/structure/B3060763.png)
3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Vue d'ensemble
Description
3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione is a heterocyclic compound. It has been studied for its antimicrobial activity, with some compounds exhibiting significant activity against gram-positive bacteria .
Synthesis Analysis
The synthesis of a series of 3’-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-diones has been described in the literature . The process involves reacting indol-2,3-diones with various heterocyclic and aromatic amines to obtain corresponding Schiff bases. These are then converted into corresponding spiro compounds using mercaptoacetic acid .Molecular Structure Analysis
The molecular structure of 3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione is complex, involving a spiro linkage between an indole and a thiazolidine ring. The exact structure would depend on the specific substituents on the phenyl and indole rings .Applications De Recherche Scientifique
- Background : Spiro-indoles and related compounds have been explored for their biological properties. In this context, the antimicrobial activity of 3’-phenylspiro(3H-indole-3,2’-thiazolidine)-2,4’(1H)-diones is noteworthy .
- Application : A green synthetic protocol involves the “on water” synthesis of Schiff bases from indol-2,3-diones and subsequent conversion to spiro compounds using mercaptoacetic acid under microwave irradiation. This eco-friendly approach avoids waste production and side-products, making it an attractive method for creating new molecules .
- Application : Researchers explore the potential of these spiro compounds as therapeutic agents. Their unique structure and biological properties make them interesting candidates for drug development .
- Application : Derivatives of indole, including spiro-indoles, may have applications as plant growth regulators. Investigating their effects on plant physiology and development could yield valuable insights .
- Application : By introducing benzothiazole moieties into spiro [indole-thiazolidine], researchers aim to broaden the activity spectrum. These compounds may serve as enzyme inhibitors, fluorescent materials, or dyes .
- Application : I3C reduces colitis by preventing microbial dysbiosis and increasing the abundance of butyrate-producing gram-positive bacteria. Understanding the role of indole derivatives in gut health could have therapeutic implications .
Antimicrobial Activity
Green Synthesis via Schiff Bases
Biological Activities and Drug Development
Plant Hormone Analogues
Enzyme Inhibition and Fluorescent Materials
Gut Microbiota Modulation
Mécanisme D'action
Target of Action
The primary targets of 3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione are gram-positive bacteria . The compound exhibits significant antimicrobial activity against these organisms .
Mode of Action
They achieve this by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Biochemical Pathways
The compound is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . This process follows the Trp→Indole-3-Pyruvate→Indole-3-Lactate→Indole-3-Acrylate→Indole-3-Propionate Pathway . Indole-3-Pyruvate (IPyA) is converted from Trp by the presence of the aromatic amino acid aminotransferase (ArAT). IPyA is a precursor of Indole-3-Lactate (ILA), and phenyllactate dehydrogenase (fldH) is involved in this reduction reaction .
Result of Action
The compound maintains intestinal homeostasis and impacts liver metabolism and the immune response . It shows good therapeutic prospects, especially in the treatment of intestinal and liver diseases .
Action Environment
The action of 3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione can be influenced by various environmental factors. For instance, the gut microbiota and microbiota-derived small molecules, such as indole and its derivatives, interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma . The liver and intestine are closely related through the liver–gut axis, and the disorder of intestinal–liver interaction plays an important role in the pathogenesis of gastrointestinal and liver diseases .
Propriétés
IUPAC Name |
3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-14-10-21-16(18(14)11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-15(16)20/h1-9H,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUZPGWSTPAIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384671 | |
| Record name | 3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79962-56-4 | |
| Record name | 3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate](/img/structure/B3060680.png)
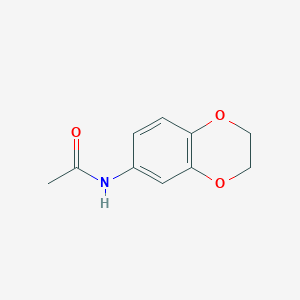
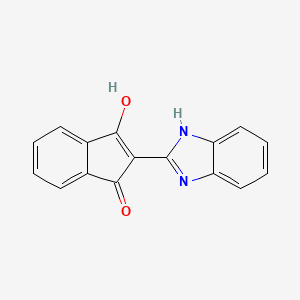
![2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3060686.png)

![2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol](/img/structure/B3060688.png)
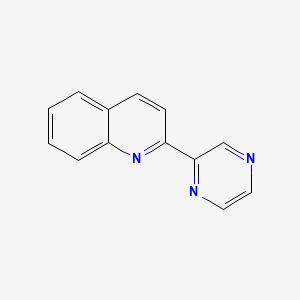

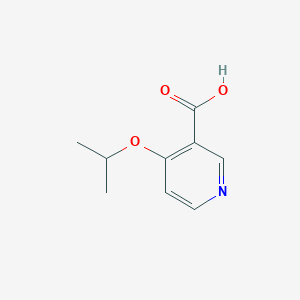
![5-nitroso-1H-indeno[1,2-b]pyridine](/img/structure/B3060695.png)
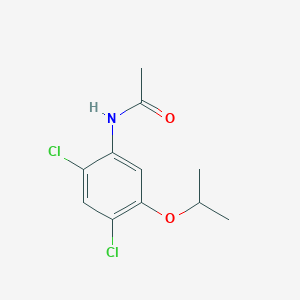
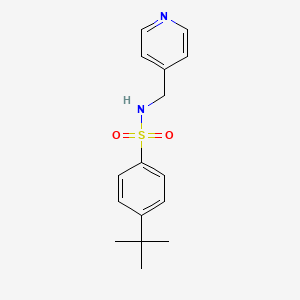
![Methyl 2-[(4-nitrophenyl)sulfanyl]acetate](/img/structure/B3060699.png)
